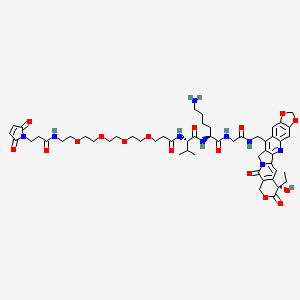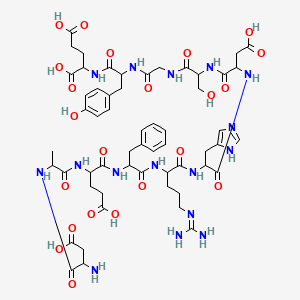
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is a compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADC). It is a camptothecin-linker compound, which means it combines the properties of camptothecin, a potent anticancer agent, with a linker that facilitates its attachment to antibodies . This compound is particularly significant in the field of targeted cancer therapy, where it helps deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT involves multiple steps, starting with the preparation of the camptothecin derivative. The camptothecin is modified to include a linker that can attach to the antibody. The synthesis typically involves peptide coupling reactions, where the amino acids valine, lysine, and glycine are sequentially added to the camptothecin derivative . The reaction conditions often require the use of coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole, and the reactions are carried out in solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a solid form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the linker can be hydrolyzed under acidic or basic conditions.
Reduction: The disulfide bonds in the linker can be reduced using reducing agents like dithiothreitol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the linker
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as thiols or amines
Major Products
The major products formed from these reactions include the hydrolyzed fragments of the linker and the camptothecin derivative. These products are often analyzed using techniques like high-performance liquid chromatography and mass spectrometry to confirm their structures .
Applications De Recherche Scientifique
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT has several scientific research applications:
Chemistry: Used in the development of new drug-linker conjugates for targeted drug delivery.
Biology: Studied for its ability to selectively target cancer cells and minimize off-target effects.
Medicine: Investigated in preclinical and clinical trials for its potential to treat various types of cancer.
Industry: Utilized in the production of antibody-drug conjugates for commercial use
Mécanisme D'action
The mechanism of action of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT involves its binding to an antibody, which then targets specific antigens on cancer cells. Once bound, the compound is internalized by the cancer cell, where the linker is cleaved, releasing the camptothecin derivative. The camptothecin then inhibits topoisomerase I, an enzyme crucial for DNA replication, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Amidate-VC-PAB-MMAF
- DM1-PEG4-DBCO
- MC-GGFG-(7ethanol-10NH2-11F-Camptothecin)
- Val-Cit-PAB-MMAF
- Val-Ala-PABC-Exatecan
Uniqueness
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is unique due to its specific combination of camptothecin and the PEG4-Val-Lys-Gly-7-MAD linker. This combination allows for efficient targeting and release of the cytotoxic agent within cancer cells, enhancing its therapeutic efficacy while reducing side effects .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H69N9O17/c1-4-53(72)36-24-39-48-34(28-62(39)51(70)35(36)29-77-52(53)71)33(32-23-40-41(79-30-78-40)25-38(32)58-48)26-56-44(65)27-57-49(68)37(7-5-6-12-54)59-50(69)47(31(2)3)60-43(64)11-15-73-17-19-75-21-22-76-20-18-74-16-13-55-42(63)10-14-61-45(66)8-9-46(61)67/h8-9,23-25,31,37,47,72H,4-7,10-22,26-30,54H2,1-3H3,(H,55,63)(H,56,65)(H,57,68)(H,59,69)(H,60,64)/t37-,47-,53-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZKPYGAINDCHM-OMTGMLLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H69N9O17 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate](/img/structure/B8193171.png)
![(2E)-2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-tert-butyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B8193180.png)
![(5S)-5-[(2R)-butan-2-yl]-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B8193182.png)



![tert-butyl (1R,5S)-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B8193212.png)

![N-[(3R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide](/img/structure/B8193222.png)
![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B8193232.png)

![2-[2-[[8-(2,6-Difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]-1-isocyanoguanidine](/img/structure/B8193247.png)

